molecular formula C18H25BN2O2 B13679112 3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid pinacol ester

3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid pinacol ester

Cat. No.: B13679112
M. Wt: 312.2 g/mol
InChI Key: RHCQNWAERGDIFC-UHFFFAOYSA-N
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Description

3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid pinacol ester is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The boronic ester group enhances the stability and reactivity of the compound, making it an effective reagent in various organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid pinacol ester is unique due to its specific structural features, which confer enhanced stability and reactivity. The presence of the isopropyl group on the pyrazole ring provides steric hindrance, reducing the likelihood of side reactions and improving the selectivity of the compound in cross-coupling reactions .

Properties

Molecular Formula

C18H25BN2O2

Molecular Weight

312.2 g/mol

IUPAC Name

1-propan-2-yl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole

InChI

InChI=1S/C18H25BN2O2/c1-13(2)21-12-15(11-20-21)14-8-7-9-16(10-14)19-22-17(3,4)18(5,6)23-19/h7-13H,1-6H3

InChI Key

RHCQNWAERGDIFC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN(N=C3)C(C)C

Origin of Product

United States

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